

Spectroscopic Profile of (E)-4-Hydroxybut-2-enoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybut-2-enoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-Hydroxybut-2-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document compiles predicted and theoretical spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for (E)-4-Hydroxybut-2-enoic acid. It is important to note that the NMR data presented is based on computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data for (E)-4-Hydroxybut-2-enoic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 - 7.1	dt	1H	H-3
~6.0 - 6.2	dt	1H	H-2
~4.2 - 4.3	d	2H	H-4
> 10	br s	1H	-COOH
~3.5 - 4.5	br s	1H	-OH

Solvent: Predicted in CDCl₃. Coupling constants (J) for H-2 and H-3 are expected to be in the range of 15-16 Hz, characteristic of a trans-alkene.

Table 2: Predicted ¹³C NMR Data for (E)-4-Hydroxybut-2-enoic acid

Chemical Shift (δ) ppm	Assignment
~170 - 172	C-1 (-COOH)
~145 - 148	C-3
~120 - 123	C-2
~60 - 62	C-4 (-CH ₂ OH)

Solvent: Predicted in CDCl₃.

Table 3: Theoretical Infrared (IR) Spectroscopy Data for (E)-4-Hydroxybut-2-enoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (alcohol)
3300 - 2500	Very Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (carboxylic acid)
~1050	Medium	C-O stretch (alcohol)
~980	Strong	=C-H bend (trans alkene)

Table 4: Mass Spectrometry Data for (E)-4-Hydroxybut-2-enoic acid

Parameter	Value
Molecular Formula	C ₄ H ₆ O ₃
Molecular Weight	102.09 g/mol
Exact Mass	102.0317 u
Predicted [M+H] ⁺	103.0390 u
Predicted [M-H] ⁻	101.0244 u

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for **4-Hydroxybut-2-enoic acid**.

Synthesis of (E)-4-Hydroxybut-2-enoic acid

A common method for the synthesis of **(E)-4-hydroxybut-2-enoic acid** involves the hydrolysis of a corresponding ester, such as ethyl (E)-4-bromobut-2-enoate.

Procedure:

- To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (2.1 eq), and water.
- Stir the reaction mixture at 100 °C for 2 hours.
- After cooling to room temperature, acidify the mixture with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR:

- Sample Preparation: Dissolve 5-10 mg of dry (E)-**4-Hydroxybut-2-enoic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film (if oily): Place a drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

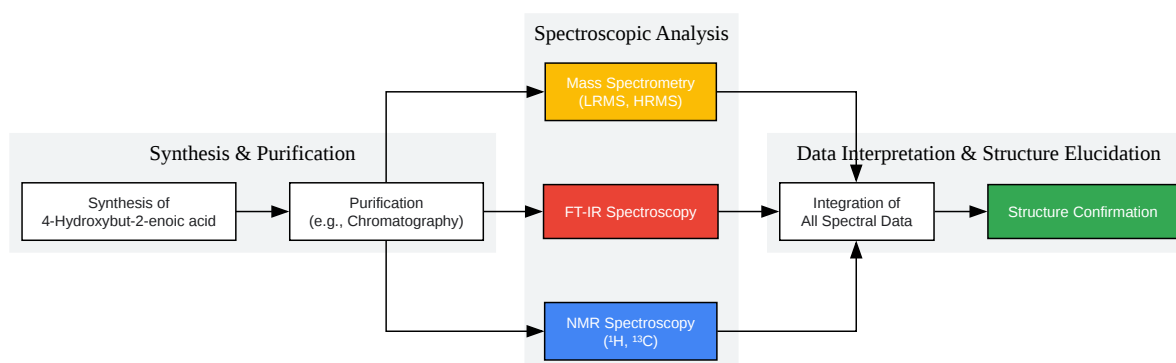
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:

- ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
- High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the accurate mass of the molecular ions, which allows for the confirmation of the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-Hydroxybut-2-enoic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-Hydroxybut-2-enoic acid**.

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